
3-Chloro-4-(3-methoxypropoxy)phenylamine
Overview
Description
3-Chloro-4-(3-methoxypropoxy)phenylamine is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(3-methoxypropoxy)phenylamine is 1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.68 . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Environmental Fate of Similar Compounds : Research on compounds like 3-Chloro-4-methoxyaniline, which shares structural similarities with 3-Chloro-4-(3-methoxypropoxy)phenylamine, has been conducted to understand their metabolism in soil. These studies reveal how such compounds can transform into various products through mechanisms such as free radical reactions, highlighting the environmental fate of chloro-methoxyanilines in agricultural settings (Briggs & Ogilvie, 1971).
Synthesis of Derivatives for Antimicrobial Applications : Derivatives of chloro-methoxyphenylamines have been synthesized for their potential antimicrobial properties. For instance, pyrimidine derivatives incorporating chloro-methoxyphenylamine moieties have been evaluated for their in vitro antimicrobial activity, indicating the utility of such compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Analytical Characterization of Arylcyclohexylamines : The analytical characterization of arylcyclohexylamines, which are structurally related to 3-Chloro-4-(3-methoxypropoxy)phenylamine, has been conducted to aid in the identification of new psychoactive substances. These studies provide insights into the analytical techniques suitable for characterizing such compounds, which could be applicable to the analysis of 3-Chloro-4-(3-methoxypropoxy)phenylamine (Wallach et al., 2016).
Electrochemical and Polymerization Studies : Research on compounds like 3-methoxydiphenylamine, which share functional group similarities with the compound of interest, has explored their electrochemical polymerization. Such studies provide insights into the electrochemical behavior and polymerization potential of methoxyphenylamines, which could be relevant for the development of conducting polymers or electrochromic materials (Nguyen & Dao, 1990).
Synthesis of Novel Compounds : The synthesis of novel compounds, such as benzimidazole derivatives incorporating a methoxypropoxy group, demonstrates the synthetic utility of methoxypropoxyphenylamines in constructing complex molecular architectures, potentially leading to new materials or pharmacologically active molecules (Xiang-jun, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Phenylamine compounds, which this compound is a part of, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
It’s known that phenylamine compounds can undergo nucleophilic addition to form unstable carbinolamines . This suggests that 3-Chloro-4-(3-methoxypropoxy)phenylamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Phenylamine compounds are known to be involved in various biochemical pathways, including those related to neurotransmission .
Pharmacokinetics
The molecular weight of 21568 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Phenylamine compounds are known to have various biological effects, including modulation of receptor activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of phenylamine compounds .
properties
IUPAC Name |
3-chloro-4-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFYLYLJLNCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methoxypropoxy)phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



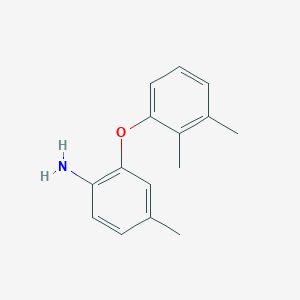

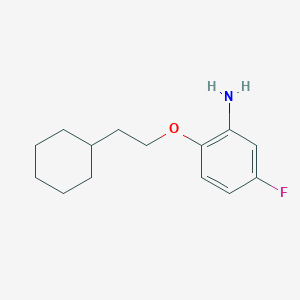
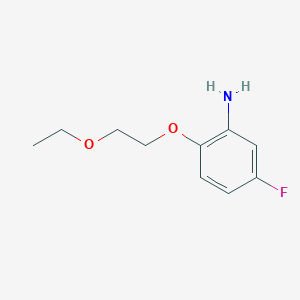
![N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide](/img/structure/B3173255.png)
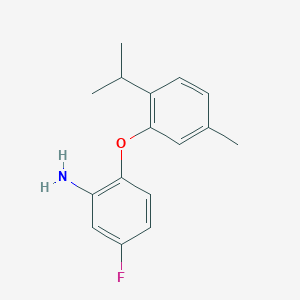
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)
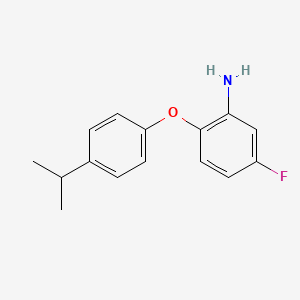

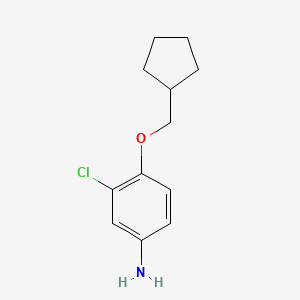
![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)
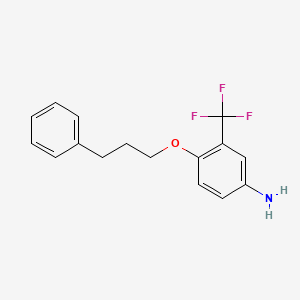
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)
